3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole ring, and a pyrazole moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzamide derivatives with benzothiazole and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate:
4-Pentynoic acid succinimidyl ester: Another compound with a succinimidyl ester group, used in similar chemical reactions.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is unique due to its combination of benzamide, benzothiazole, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a benzamide core, a benzothiazole ring, and a pyrazole moiety. The synthesis and biological evaluation of this compound have been the subject of various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives of benzothiazole reported that certain compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 625 - 1250 |
Compound B | Escherichia coli | 25 |
Compound C | Pseudomonas aeruginosa | 50 |
These findings suggest that the presence of the benzothiazole and dioxopyrrolidine moieties may enhance the antimicrobial efficacy of the compound .
Anticonvulsant Activity
In related studies, compounds featuring the dioxopyrrolidine structure have been identified as potential anticonvulsants. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide was shown to exhibit broad-spectrum anticonvulsant properties across various animal models. The compound demonstrated significant protective effects in acute seizure models, indicating its potential for treating epilepsy .
The mechanism of action for this compound likely involves interactions with specific molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects. The exact pathways remain to be fully elucidated but are critical for understanding the therapeutic potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Study : A comprehensive evaluation of a series of benzothiazole derivatives showed varying degrees of antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against S. aureus and E. coli.
- Anticonvulsant Study : In vivo experiments demonstrated that dioxopyrrolidine derivatives could significantly reduce seizure frequency in animal models. The studies highlighted the importance of structural modifications in enhancing anticonvulsant efficacy.
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated on different cancer cell lines, revealing selective antiproliferative activity against certain types of cancer cells.
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-2-34-19-8-4-9-20-23(19)27-25(35-20)29(15-14-28-13-5-12-26-28)24(33)17-6-3-7-18(16-17)30-21(31)10-11-22(30)32/h3-9,12-13,16H,2,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRGYCILUIOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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